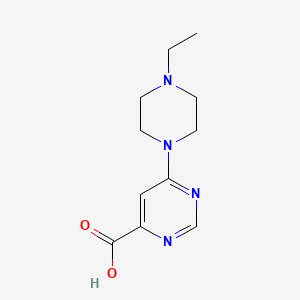

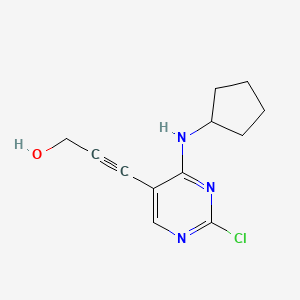

3-(2-Chlor-4-(Cyclopentylamino)pyrimidin-5-yl)prop-2-in-1-ol

Übersicht

Beschreibung

3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol is a useful research compound. Its molecular formula is C12H14ClN3O and its molecular weight is 251.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

Diese Verbindung wird in der pharmazeutischen Forschung eingesetzt . Sie wird häufig für die Einreichung von ANDA und DMF verwendet, bei denen es sich um Prozesse im Zusammenhang mit der Zulassung von Generika handelt . Sie wird auch in der Toxizitätsstudie der jeweiligen Arzneimittelformulierung eingesetzt .

Qualitätskontrolle in der Arzneimittelherstellung

Die Verbindung wird in der Qualitätskontrolle (QC) der Ribociclib-Herstellung eingesetzt . Ribociclib ist ein Medikament zur Behandlung bestimmter Arten von Brustkrebs .

Synthese anderer Verbindungen

Die Verbindung kann als Baustein bei der Synthese anderer komplexer Verbindungen verwendet werden . Sie wird häufig in organisch-chemischen Laboren für Forschung und Entwicklung eingesetzt .

Inhibitoren von Cyclin-abhängigen Kinasen

Es wurde festgestellt, dass die Verbindung wertvolle pharmakologische Eigenschaften besitzt und als Inhibitoren von Cyclin-abhängigen Kinasen eingesetzt werden kann . Diese Kinasen sind Proteine, die an der Regulation des Zellzyklus beteiligt sind .

Modulatoren und/oder Inhibitoren der Glykogen-Synthase-Kinase-3 (GSK-3)

Die Verbindung kann auch als Modulatoren und/oder Inhibitoren der Glykogen-Synthase-Kinase-3 (GSK-3) eingesetzt werden . GSK-3 ist ein Enzym, das am Energiestoffwechsel, an der neuronalen Zellentwicklung und an der Körpermusterbildung beteiligt ist .

Analytische Chemie

In der analytischen Chemie kann diese Verbindung als Referenzstandard für NMR, HPLC, LC-MS, UPLC und mehr verwendet werden . Dies sind Techniken, die zur Identifizierung und Quantifizierung von Substanzen in einer Probe verwendet werden .

Biochemische Analyse

Biochemical Properties

3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cyclin-dependent kinases (CDKs), which are essential for regulating the cell cycle . The nature of these interactions often involves the inhibition of CDK activity, leading to alterations in cell cycle progression .

Cellular Effects

The effects of 3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce cell cycle arrest in cancer cells by inhibiting CDK activity, which in turn affects the expression of genes involved in cell proliferation . Additionally, it can alter metabolic pathways by affecting the activity of enzymes involved in glycolysis and oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of action of 3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of CDKs, preventing their interaction with cyclins and thus inhibiting their activity . This inhibition leads to cell cycle arrest and changes in the expression of genes involved in cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been shown to have lasting effects on cellular function, including sustained cell cycle arrest and changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol vary with different dosages in animal models. At lower doses, the compound can effectively inhibit CDK activity and induce cell cycle arrest without causing significant toxicity . At higher doses, it can lead to toxic effects, including apoptosis and necrosis in various tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing adverse effects .

Metabolic Pathways

3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol is involved in several metabolic pathways. It interacts with enzymes such as hexokinase and pyruvate kinase, affecting glycolysis . Additionally, it can influence the tricarboxylic acid (TCA) cycle by interacting with enzymes like citrate synthase and isocitrate dehydrogenase . These interactions can lead to changes in metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can bind to proteins such as albumin in the bloodstream . These interactions affect its localization and accumulation in different tissues .

Subcellular Localization

The subcellular localization of 3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it can accumulate in the nucleus, where it interacts with CDKs and other nuclear proteins .

Eigenschaften

IUPAC Name |

3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O/c13-12-14-8-9(4-3-7-17)11(16-12)15-10-5-1-2-6-10/h8,10,17H,1-2,5-7H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGKAGOTEWCHJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC(=NC=C2C#CCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101182127 | |

| Record name | 3-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101182127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374639-76-5 | |

| Record name | 3-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-propyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374639-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101182127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

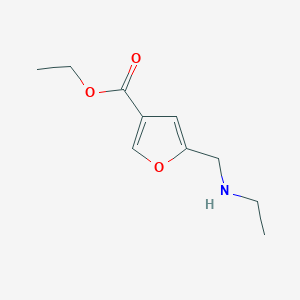

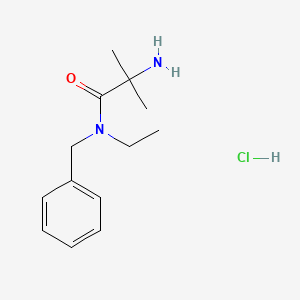

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1488006.png)

![2-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1488007.png)

![Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1488008.png)

![1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one](/img/structure/B1488014.png)